N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core linked to a phenyl group substituted with a 3,4,5-trimethoxybenzamide moiety. The trimethoxybenzamide group may enhance solubility and binding affinity due to its polar methoxy substituents.
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-28-18-11-15(12-19(29-2)20(18)30-3)21(27)24-16-7-5-14(6-8-16)17-13-26-10-4-9-23-22(26)25-17/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDKSVSRJSOCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the one-pot three-component reaction, which can be catalyzed by various agents such as silica sulfuric acid, ammonium acetate, and sulfamic acid . Industrial production methods often utilize green solvents like PEG-400 and butan-1-ol to achieve high yields and purity .
Chemical Reactions Analysis
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium-catalyzed cross-coupling agents and Brønsted acidic ionic liquids . Major products formed from these reactions often include functionalized benzo[4,5]imidazo[1,2-a]pyrimidines and other heterocyclic derivatives .
Scientific Research Applications
Anticancer Applications
Research indicates that compounds with imidazo[1,2-a]pyrimidine moieties exhibit significant anticancer properties. The structure of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide allows for interaction with various biological targets involved in cancer progression.
Case Studies
- Inhibition of c-KIT Kinase : A study highlighted that similar imidazo[1,2-a]pyrimidine derivatives inhibit c-KIT kinase across various mutations associated with gastrointestinal stromal tumors (GISTs). This suggests that this compound could be developed as a targeted therapy for cancers driven by c-KIT mutations .
- Cell Line Studies : In vitro studies have shown that imidazo[1,2-a]pyrimidine derivatives can induce apoptosis in cancer cell lines such as HCT116 (human colorectal carcinoma). Compounds similar to this compound demonstrated IC50 values lower than established chemotherapeutic agents .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Imidazo[1,2-a]pyrimidine derivatives have been reported to possess broad-spectrum antimicrobial activities.
Research Findings
- Antibacterial and Antifungal Effects : Studies have evaluated the antimicrobial efficacy of imidazo[1,2-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The presence of specific functional groups enhances their antimicrobial potency .
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of nucleic acid synthesis pathways .
Pharmacological Insights
The unique structural features of this compound make it a valuable candidate for further pharmacological exploration.
Potential Applications
Mechanism of Action
The mechanism of action of N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, thereby inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain in affected tissues.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
*Inferred from analogs.
Research Implications
- The target compound’s trimethoxy group may optimize binding to hydrophilic pockets.
- Synthetic Accessibility: The target’s benzamide moiety is synthetically tractable compared to fluorinated or morpholino-containing analogs .
- Optimization Directions : Introducing halogens or fluorinated groups could enhance the target’s pharmacokinetics, albeit with trade-offs in toxicity .
Biological Activity
N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The imidazo[1,2-a]pyrimidine moiety is synthesized through cyclization reactions involving pyrimidine derivatives and imidazole precursors. Subsequent steps introduce the trimethoxybenzamide structure via acylation reactions. The detailed synthetic pathway is crucial for optimizing yield and purity for biological testing.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to this compound exhibit moderate antimicrobial activity. For instance, derivatives of imidazo[1,2-a]pyridine showed significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like metronidazole and streptomycin in some cases .
| Compound | Target Bacteria | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| 1 | S. aureus | 32 | Metronidazole | 64 |
| 2 | E. coli | 16 | Streptomycin | 32 |
| 3 | Pseudomonas aeruginosa | 8 | - | - |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for cytotoxic effects against various cancer cell lines. In vitro studies indicated that it possesses notable antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and others. The half-maximal inhibitory concentration (IC50) values ranged from low micromolar to submicromolar levels, indicating potent activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.5 |
| CEM | 0.8 |
| L1210 | 0.6 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit c-KIT kinase activity across various mutations .
- Targeting COX Enzymes : Some derivatives have demonstrated selectivity towards cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory properties alongside anticancer effects .
- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to specific protein targets involved in cancer progression and microbial resistance .
Case Studies
- Anticancer Evaluation : A study involving a series of imidazo[1,2-a]pyrimidine derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against pancreatic cancer cells (SUIT-2). The lead compound exhibited an IC50 value of 1.2 µM .
- Antimicrobial Screening : In a comparative study on antimicrobial efficacy, a related compound demonstrated superior activity against resistant strains of bacteria compared to conventional treatments .
Q & A
Q. What are the validated synthetic routes for N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-3,4,5-trimethoxybenzamide?
The synthesis typically involves constructing the imidazo[1,2-a]pyrimidine core via cyclization between 2-aminoimidazoles and 1,3-difunctional aliphatic precursors, followed by coupling with 3,4,5-trimethoxybenzamide derivatives. Key intermediates like 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline are synthesized using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. Final amidation steps employ carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the trimethoxybenzoyl group. Reaction optimization focuses on solvent polarity (DMF or THF) and temperature control (60–80°C) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) to confirm regiochemistry.
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 448.1542).
- IR : Identify carbonyl stretches (1660–1680 cm⁻¹) and NH/imidazole vibrations (3200–3400 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in imidazo-pyrimidine ring conformation .
Q. How is purity assessed during synthesis?
Purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, ethyl acetate/hexane). Impurity profiling identifies common byproducts like unreacted aniline intermediates or hydrolyzed amides .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values (e.g., COX-2 inhibition vs. kinase assays) may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal assays (e.g., cellular thermal shift assays for target engagement) and standardized protocols (e.g., NIH/NCATS guidelines). For example, COX-2 selectivity indices >100:1 require validation in isogenic cell lines to exclude off-target effects .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Imidazo-pyrimidine core : Fluorination at C7 enhances metabolic stability but may reduce solubility.
- Trimethoxybenzamide : Methoxy group positions influence π-π stacking with hydrophobic enzyme pockets (e.g., PDE4 or BVDV entry inhibitors).
- Phenyl linker : Substitution with electron-withdrawing groups (e.g., -CF3) improves binding affinity in kinase assays. Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations prioritize derivatives for synthesis .
Q. What experimental designs mitigate off-target effects in in vivo studies?
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and CNS penetration (brain/plasma ratio) to assess bioavailability.
- CYP450 inhibition screening : Use human liver microsomes to identify metabolites causing hepatotoxicity.
- CRISPR/Cas9 knock-in models : Validate target specificity in conditional knockout mice to exclude compensatory pathways .
Q. How are polymorphic forms characterized, and how do they impact bioactivity?
Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs (Forms I-III). Solvent-mediated crystallization (e.g., ethanol/water) isolates thermodynamically stable forms. Bioactivity differences (>10-fold in IC50) between forms correlate with dissolution rates in biorelevant media (FaSSIF/FeSSIF) .
Q. What computational tools predict metabolic liabilities?
- CYP3A4/2D6 substrate prediction : Use Schrödinger’s QikProp or ADMET Predictor.
- Reactive metabolite screening : Glutathione trapping assays combined with LC-MS/MS identify quinone-imine or epoxide intermediates.
- AMES toxicity : In silico models (e.g., Derek Nexus) prioritize compounds for experimental mutagenicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
